CID 71354957
Description
CID 71354957 is a chemical compound that has been characterized through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and mass spectral analysis .
Properties
Molecular Formula |
La5Sn3 |
|---|---|
Molecular Weight |
1050.7 g/mol |
InChI |
InChI=1S/5La.3Sn |
InChI Key |
SXPSAPOUAWYHKG-UHFFFAOYSA-N |
Canonical SMILES |
[Sn].[Sn].[Sn].[La].[La].[La].[La].[La] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71354957 involves a multi-step process starting from commercially available starting materials. The key steps include the formation of a benzoxoloazepinolone core structure, followed by selective functionalization to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow chemistry may be employed to enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
CID 71354957 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional groups.
Scientific Research Applications
CID 71354957 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of protein kinase D in various chemical reactions and pathways.
Biology: Employed in cellular and molecular biology research to investigate the signaling pathways regulated by protein kinase D.
Medicine: Explored as a potential therapeutic agent in the treatment of diseases such as cancer, where protein kinase D is implicated in tumor growth and metastasis.
Industry: Utilized in the development of diagnostic assays and screening tools for drug discovery.
Mechanism of Action
The mechanism of action of CID 71354957 involves the selective inhibition of protein kinase D enzymes. By binding to the active site of protein kinase D1, the compound prevents the phosphorylation of downstream targets, thereby disrupting the signaling pathways that regulate cell proliferation, migration, and survival. This inhibition leads to reduced tumor growth and metastasis in cancer models, making this compound a valuable tool in cancer research.
Comparison with Similar Compounds
Tables
Table 1. Structural Comparison of Oscillatoxin Derivatives
| Compound | CID | Key Structural Feature |
|---|---|---|
| Oscillatoxin D | 101283546 | Core lactone ring |
| 30-Methyl-oscillatoxin D | 185389 | Methyl substitution at C30 |
| Oscillatoxin E | 156582093 | Epoxide functional group |
| Oscillatoxin F | 156582092 | Hydroxyl substitution |
Table 2. Physicochemical Properties of CID 57416287
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₄N₂O |
| Molecular Weight | 142.20 g/mol |
| Log Po/w (iLOGP) | 1.83 |
| Solubility (ESOL) | 86.7 mg/mL |
| Bioavailability Score | 0.55 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
